Mudanoside B
Description
Mudanoside B (2,3,4-trihydroxybenzoic acid-3-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside]) is a bioactive compound isolated from Moutan Cortex (MC), a traditional Chinese herb widely used for its anti-inflammatory, antioxidant, and nephroprotective properties . It was identified as a key component in MC through cell membrane immobilized chromatography (CMC) and LC/ESI/MS/MS analysis, demonstrating binding affinity to mesangial cells (HBZY-1), which are critical in diabetic nephropathy (DN) pathogenesis .
Properties
CAS No. |
203511-37-9 |
|---|---|
Molecular Formula |
C18H24O14 |
Molecular Weight |
464.4 g/mol |
IUPAC Name |
3-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxybenzoic acid |
InChI |
InChI=1S/C18H24O14/c19-4-18(28)5-30-17(14(18)25)29-3-9-11(22)12(23)13(24)16(32-9)31-8-2-6(15(26)27)1-7(20)10(8)21/h1-2,9,11-14,16-17,19-25,28H,3-5H2,(H,26,27)/t9-,11-,12+,13-,14+,16-,17-,18-/m1/s1 |
InChI Key |
XCJSGXFVYBFHAN-MMMFZHIVSA-N |
SMILES |
C1C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=CC(=C3O)O)C(=O)O)O)O)O)O)(CO)O |
Isomeric SMILES |
C1[C@@]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=CC(=C3O)O)C(=O)O)O)O)O)O)(CO)O |
Canonical SMILES |
C1C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=CC(=C3O)O)C(=O)O)O)O)O)O)(CO)O |
Synonyms |
mudanoside B |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Chemical Profile
Mudanoside B is characterized by a trihydroxybenzoic acid core conjugated to a disaccharide moiety (apiofuranosyl-glucopyranoside) . Its [M-H]⁻ ion at m/z 463 and fragmentation patterns (e.g., m/z 331 and 169) confirm the loss of a pentose (132 Da) and subsequent cleavage of the glycosidic bond . This structure differentiates it from other MC compounds, such as paeoniflorin derivatives and galloyl glucoses, which feature monoterpene or polygalloyl groups .
Comparison with Similar Compounds
This compound shares functional and structural similarities with several MC-derived compounds, though distinct differences in bioactivity and chemical composition exist. Below is a comparative analysis:
Paeoniflorin Sulfonate
- Structure: A sulfonated derivative of paeoniflorin, a monoterpene glycoside.
- Molecular Weight: [M-H]⁻ at m/z 543, higher than this compound (m/z 463) due to the sulfonate group .
- Variance Contribution: 22.93% in PCA, secondary to this compound .
- Bioactivity: Likely a processing artifact of paeoniflorin; pharmacological roles remain uncharacterized, unlike this compound’s demonstrated cell-binding activity .
Paeoniflorin
- Structure: Monoterpene glycoside with a pinane skeleton.
- Molecular Weight: [M-H]⁻ at m/z 480, distinct from this compound’s m/z 463 .
- Bioactivity: Well-documented anti-inflammatory and antioxidant effects, unlike this compound, which lacks fully elucidated pharmacological data .
Galloyl Glucoses (Tetragalloyl/Hexagalloyl Glucose)
- Structure : Glucose core esterified with 4–6 galloyl groups.
- Molecular Weight: Tetragalloyl (m/z 787) and hexagalloyl (m/z 1091) significantly exceed this compound’s m/z 463 .
- Bioactivity: Bind to HBZY-1 cells but contribute less variance (e.g., hexagalloyl glucose: ~7.5% variance) compared to this compound (43.42%) .
Mudanopiside A
- Structure : Contains a methoxybenzoic acid fragment and pinane skeleton.
- Molecular Weight: [M-H]⁻ at m/z 613, higher than this compound .
- Bioactivity : Shares HBZY-1 binding but lacks variance data, limiting direct comparison .
Paeonol
- Structure: Simple phenolic compound (methoxybenzoic acid derivative).
- Molecular Weight: [M-H]⁻ at m/z 165, smaller than this compound .
- Bioactivity: Known for anti-inflammatory effects but absent from PCA variance analysis, suggesting lesser relevance to DN .
Q & A
Q. How can interdisciplinary teams enhance this compound research?
- Methodological Answer : Establish clear roles (e.g., chemists for isolation, pharmacologists for bioassays) and data-sharing protocols. Use collaborative platforms (e.g., LabArchives) for real-time updates. Regular cross-disciplinary meetings ensure alignment on hypotheses and methodologies. Cite contributions transparently in publications to acknowledge co-authorship .
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